Reduced Lipophilicity vs. Free Amine Precursor
The target compound exhibits an XLogP3 of −0.3 compared with 0.4 for its free amine precursor 4-(methoxymethyl)piperidine [1][2]. This −0.7 log unit difference reflects the effect of replacing a secondary amine with a primary carboxamide at the N1 position. The negative XLogP3 value (−0.3) places the target compound below the lipophilicity threshold commonly associated with poor aqueous solubility and non-specific protein binding, whereas the free amine (XLogP3 0.4) is already entering the logP range where passive membrane permeability begins to dominate over solubility [1][2].
Δ −0.7 log units vs. free amine
| Evidence Dimension | Computed octanol-water partition coefficient (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = −0.3 |
| Comparator Or Baseline | 4-(Methoxymethyl)piperidine: XLogP3 = 0.4 |
| Quantified Difference | ΔXLogP3 = −0.7 log units |
| Conditions | Computed by XLogP3 3.0 algorithm (PubChem release 2025.09.15) |
Why This Matters
For procurement decisions in early-stage drug discovery, the lower lipophilicity predicts better aqueous solubility and reduced risk of non-specific binding, making this scaffold preferable to the free amine for polar target binding sites.
- [1] PubChem. 4-(Methoxymethyl)piperidine-1-carboxamide. Compound Summary CID 63972337. Property: XLogP3-AA, Value: −0.3. National Center for Biotechnology Information. Retrieved April 2026. View Source
- [2] PubChem. 4-(Methoxymethyl)piperidine. Compound Summary CID 4715283. Property: XLogP3-AA, Value: 0.4. National Center for Biotechnology Information. Retrieved April 2026. View Source
